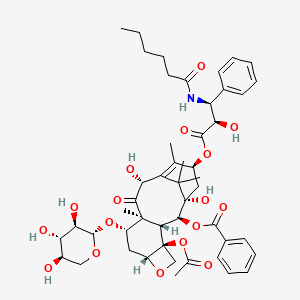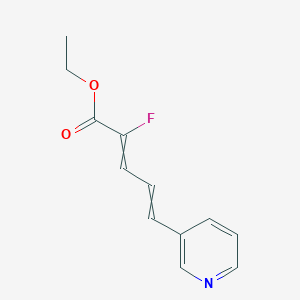
7-β-Xylosyl-10-deacetyltaxol C
概要
説明
7-Xylosyl-10-deacetyltaxol C is a derivative of paclitaxel, a well-known anticancer drug. This compound is naturally found in the bark of yew trees and is known for its potential in the semi-synthesis of paclitaxel. The presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position distinguish it from paclitaxel .
科学的研究の応用
7-Xylosyl-10-deacetyltaxol C has several scientific research applications:
Chemistry: It serves as a precursor in the semi-synthesis of paclitaxel and its analogues.
Biology: The compound is studied for its role in the biosynthesis of taxanes.
Medicine: It is explored for its potential anticancer properties and its use in developing new chemotherapeutic agents.
Industry: The compound is used in the large-scale production of paclitaxel through biocatalysis
作用機序
Target of Action
7-Xylosyl-10-deacetyltaxol C is a derivative of paclitaxel , which is a well-known microtubule stabilizer . The primary target of this compound is the microtubule network within cells, which plays a crucial role in cell division and intracellular transport .
Mode of Action
The compound interacts with its target by specifically removing the C-7 xylose from 7-β-xylosyltaxanes to form 7-β-hydroxyltaxanes . This interaction results in the stabilization of the microtubule network, preventing its disassembly and thereby inhibiting cell division .
Biochemical Pathways
The biochemical pathway affected by 7-Xylosyl-10-deacetyltaxol C is the microtubule assembly and disassembly process. By stabilizing the microtubules, the compound disrupts the normal cell cycle, particularly the mitotic phase, leading to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of 7-Xylosyl-10-deacetyltaxol C involves its bioconversion into 10-deacetyltaxol, a process that can be optimized and scaled up using engineered yeast . The optimization includes factors such as the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration . The bioconversion efficiencies achieved are much higher than those of other reports and our previous work .
Result of Action
The molecular effect of 7-Xylosyl-10-deacetyltaxol C’s action is the formation of 7-β-hydroxyltaxanes, which can be used for the semi-synthesis of paclitaxel or its analogues . At the cellular level, the compound’s action leads to the disruption of the microtubule network, cell cycle arrest, and ultimately cell death .
Action Environment
The action of 7-Xylosyl-10-deacetyltaxol C can be influenced by various environmental factors. For instance, the bioconversion process can be affected by the initial cell density and the dissolved oxygen level in the induction phase . Moreover, the yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol . These factors can significantly influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
7-Xylosyl-10-deacetyltaxol C plays a significant role in biochemical reactions, particularly in the context of its conversion to other taxanes. The compound interacts with various enzymes, including glycoside hydrolases, which are responsible for removing the xylosyl group from the C7 position. One such enzyme is LXYL-P1-2, derived from Lentinula edodes, which specifically targets 7-Xylosyl-10-deacetyltaxol C to produce 10-deacetyltaxol . This interaction is crucial for the semi-synthesis of paclitaxel, as the removal of the xylosyl group allows for further chemical modifications.
Cellular Effects
7-Xylosyl-10-deacetyltaxol C influences various cellular processes, particularly those related to cell division and apoptosis. The compound has been shown to induce mitotic cell cycle arrest and apoptosis in cancer cells . This effect is mediated through the disruption of microtubule dynamics, similar to paclitaxel. Additionally, 7-Xylosyl-10-deacetyltaxol C affects cell signaling pathways, leading to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL . These changes result in mitochondrial membrane permeability alterations and the activation of caspases, ultimately leading to cell death.
Molecular Mechanism
The molecular mechanism of 7-Xylosyl-10-deacetyltaxol C involves its binding to microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules during cell division, leading to mitotic arrest. The compound also interacts with various biomolecules, including enzymes involved in apoptosis. For instance, the activation of caspase-9 by 7-Xylosyl-10-deacetyltaxol C triggers a cascade of downstream caspase activations, resulting in apoptosis . Additionally, the removal of the xylosyl group by glycoside hydrolases is a critical step in its conversion to other bioactive taxanes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Xylosyl-10-deacetyltaxol C have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the presence of enzymes and environmental conditions. Studies have shown that the bioconversion of 7-Xylosyl-10-deacetyltaxol C to 10-deacetyltaxol can achieve high efficiency under optimized conditions . Long-term effects on cellular function have also been noted, with sustained exposure leading to prolonged mitotic arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-Xylosyl-10-deacetyltaxol C vary with different dosages in animal models. At lower doses, the compound effectively induces mitotic arrest and apoptosis without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
7-Xylosyl-10-deacetyltaxol C is involved in metabolic pathways related to its conversion to other taxanes. The compound interacts with enzymes such as glycoside hydrolases, which remove the xylosyl group, facilitating its conversion to 10-deacetyltaxol . This conversion is a key step in the semi-synthesis of paclitaxel, as it allows for further chemical modifications to produce the final drug. The metabolic pathways of 7-Xylosyl-10-deacetyltaxol C also involve interactions with cofactors that enhance the efficiency of these enzymatic reactions .
Transport and Distribution
The transport and distribution of 7-Xylosyl-10-deacetyltaxol C within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to accumulate in specific cellular compartments, where it exerts its effects on microtubules . Additionally, the presence of binding proteins can affect its localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
7-Xylosyl-10-deacetyltaxol C is primarily localized in the cytoplasm, where it interacts with microtubules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications play a crucial role in its activity and function, ensuring that it reaches the appropriate cellular sites to induce mitotic arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 7-Xylosyl-10-deacetyltaxol C involves biocatalysis using engineered yeast strains. The recombinant yeast, harboring a glycoside hydrolase gene from Lentinula edodes, is used to convert 7-xylosyltaxanes into 7-Xylosyl-10-deacetyltaxol C. The process includes high-cell-density fermentation and optimization of reaction conditions such as dimethyl sulfoxide concentration, antifoam supplement, and substrate concentration .
Industrial Production Methods: The industrial production of 7-Xylosyl-10-deacetyltaxol C is achieved through large-scale biocatalysis. The engineered yeast is cultivated in a 200-L fermenter, and the bioconversion is carried out in reaction volumes up to 10 L. The product is then purified using ethyl acetate extraction, silica gel chromatography, and preparative high-performance liquid chromatography .
化学反応の分析
Types of Reactions: 7-Xylosyl-10-deacetyltaxol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The xylosyl group at the C-7 position can be substituted with other groups to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 7-Xylosyl-10-deacetyltaxol C, which can be further utilized in the semi-synthesis of paclitaxel .
類似化合物との比較
Paclitaxel: The parent compound, known for its potent anticancer activity.
10-Deacetyltaxol: Another derivative used in the semi-synthesis of paclitaxel.
7-Xylosyl-10-deacetylcephalomanine: A related compound with similar structural features
Uniqueness: 7-Xylosyl-10-deacetyltaxol C is unique due to its specific structural modifications, which make it a valuable intermediate in the semi-synthesis of paclitaxel. Its biocatalytic production offers a sustainable and efficient method for generating high-value taxanes .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63NO17/c1-7-8-11-20-33(53)50-35(27-16-12-9-13-17-27)38(56)44(60)64-30-22-49(61)42(66-43(59)28-18-14-10-15-19-28)40-47(6,41(58)37(55)34(25(30)2)46(49,4)5)31(21-32-48(40,24-63-32)67-26(3)51)65-45-39(57)36(54)29(52)23-62-45/h9-10,12-19,29-32,35-40,42,45,52,54-57,61H,7-8,11,20-24H2,1-6H3,(H,50,53)/t29-,30+,31+,32-,35+,36+,37-,38-,39-,40+,42+,45+,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWGQEYABFGJID-UVDBIDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308975 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-65-3 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




